molecular formula C16H24O2 B2379576 3,5-DI-Tert-butyl-4-methoxybenzaldehyde CAS No. 74684-38-1

3,5-DI-Tert-butyl-4-methoxybenzaldehyde

Cat. No.: B2379576
CAS No.: 74684-38-1
M. Wt: 248.366
InChI Key: JTILSNFKCZCROG-UHFFFAOYSA-N
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Description

3,5-DI-Tert-butyl-4-methoxybenzaldehyde: is an organic compound with the molecular formula C16H24O2 and a molecular weight of 248.37 g/mol . It is characterized by the presence of two tert-butyl groups and a methoxy group attached to a benzaldehyde core. This compound is often used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-DI-Tert-butyl-4-methoxybenzaldehyde typically involves the reaction of 3,5-DI-Tert-butyl-4-hydroxybenzaldehyde with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the hydroxy group to the methoxy group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,5-DI-Tert-butyl-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3,5-DI-Tert-butyl-4-methoxybenzaldehyde is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .

Biology and Medicine: In biological research, this compound is used to study the effects of structural modifications on biological activity. It is also used in the development of pharmaceuticals and other bioactive compounds .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 3,5-DI-Tert-butyl-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The tert-butyl and methoxy groups can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison: 3,5-DI-Tert-butyl-4-methoxybenzaldehyde is unique due to the presence of both tert-butyl and methoxy groups, which provide steric hindrance and electronic effects that influence its reactivity. Compared to its hydroxy counterpart, the methoxy group makes it less reactive towards nucleophiles but more stable under oxidative conditions .

Properties

IUPAC Name

3,5-ditert-butyl-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O2/c1-15(2,3)12-8-11(10-17)9-13(14(12)18-7)16(4,5)6/h8-10H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTILSNFKCZCROG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture containing 2 g (9.7 mmol) 2,6-di-tert-butyl phenol, 0.4 g NaOH dissolved in 4 ml water, 13.7 g (60.1 mmol) benzyl triethyl ammonium chloride and 12 g (84.5 mmol) methyl iodide was heated at 45° for 18 h. After purification 0.67 g 2,6-di-tert-butyl anisol was obtained. This compound (1.46 g, 6.63 mmol) was formylated by reaction at 0° C. with dichloromethyl methyl ether (1.15 g, 10 mmol) in presence of tin tetrachloride (3.1 g, 11.9 mmol) in 20 ml CH2Cl2. After hydrolysis and extraction into ether, 1.15 g of 3,5-di-tert-butyl-4-methoxybenzaldehyde were obtained (MS: m/e=248: M+; 233=M+ --CH3).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
0.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
compound
Quantity
1.46 g
Type
reactant
Reaction Step Three
Quantity
1.15 g
Type
reactant
Reaction Step Three
Name
tin tetrachloride
Quantity
3.1 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Four
Quantity
12 g
Type
reactant
Reaction Step Five
Quantity
13.7 g
Type
catalyst
Reaction Step Five

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